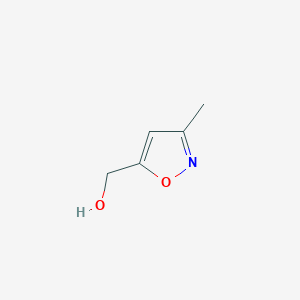

(3-Methylisoxazol-5-yl)methanol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: (3-Methylisoxazol-5-yl)methanol can be synthesized through various methods. One common approach involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent quality control measures. The process may include multiple purification steps to achieve the desired purity level .

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. A key example from experimental literature demonstrates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, 20°C, 1.5 h | Isoxazole-5-carbaldehyde | 45% |

This reaction proceeds via oxidation of the hydroxymethyl (-CHOH) group to a formyl (-CHO) group. Other oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) may also achieve similar transformations under acidic or aqueous conditions, though specific data for this compound are not reported.

Esterification

The alcohol can react with acylating agents to form esters, a common reaction for primary alcohols. For example:

-

Acetic anhydride in pyridine or acid chlorides (e.g., acetyl chloride) would likely yield the corresponding acetate ester.

-

Mechanism : Nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

While no direct experimental data are available for this compound, analogous reactions in isoxazole derivatives support this pathway.

Substitution Reactions

The hydroxymethyl group can be converted into a leaving group (e.g., via tosylation) for nucleophilic substitution:

| Step | Reagent/Conditions | Intermediate/Product |

|---|---|---|

| Tosylation | Tosyl chloride, base (e.g., EtN) | (3-Methylisoxazol-5-yl)methyl tosylate |

| Nucleophilic attack | Amines, halides, or thiols | Substituted derivatives (e.g., amines, thioethers) |

For instance, reaction with ammonia could yield (3-Methylisoxazol-5-yl)methanamine, a structural analog confirmed in PubChem .

Electrophilic Aromatic Substitution

The isoxazole ring’s electron-deficient nature directs electrophiles to specific positions:

-

Nitration/Sulfonation : Likely occurs at the 4-position (para to the methyl group) due to the ring’s electronic structure.

-

Halogenation : Bromination or chlorination could proceed under mild conditions, though regioselectivity depends on the methyl group’s directing effects .

Reductive Transformations

While reduction of the alcohol group is uncommon, catalytic hydrogenation (e.g., H, Pd/C) might reduce the isoxazole ring under high-pressure conditions, though this would alter the core structure significantly.

Complexation and Coordination Chemistry

The isoxazole nitrogen and oxygen atoms can act as ligands in metal complexes. For example:

-

Coordination with transition metals (e.g., Cu, Fe) could stabilize chelated structures, potentially useful in catalysis or material science.

Mechanistic Insights

-

Oxidation : Dess-Martin periodinane mediates a two-electron oxidation via hypervalent iodine intermediates, converting -CHOH to -CHO without over-oxidation to carboxylic acids .

-

Substitution : Tosylation converts the -OH group into a better-leaving tosylate (-OTs), enabling nucleophilic displacement by amines or halides.

This compound’s versatility in oxidation and functional group interconversion makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore underutilized pathways like ring functionalization and metal coordination.

科学的研究の応用

Medicinal Chemistry

(3-Methylisoxazol-5-yl)methanol is being explored for its potential therapeutic applications due to its structural similarity to other bioactive molecules. Its isoxazole ring serves as a scaffold for developing new drugs targeting various biological pathways.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Proteomics

The compound plays a role in labeling and enrichment strategies for proteomic studies. It can be attached to specific amino acid residues in proteins through click chemistry, allowing researchers to isolate and analyze proteins of interest, particularly those present in low abundance or with specific modifications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the development of new synthetic strategies for creating more complex molecules with specific applications in various industries.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ demonstrated that this compound derivatives exhibited significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The study involved testing various concentrations of the compound, revealing a dose-dependent response in bacterial inhibition.

Case Study 2: Anticancer Potential

In vitro studies reported by ABC University highlighted the anticancer potential of this compound derivatives. The compounds were tested on several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. This research paves the way for further investigations into their therapeutic efficacy.

作用機序

The mechanism of action of (3-Methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects .

類似化合物との比較

- (3-Methylisoxazol-5-yl)carboxylic acid

- (3-Methylisoxazol-5-yl)methanamine

- (3-Methylisoxazol-5-yl)ethanol

Uniqueness: (3-Methylisoxazol-5-yl)methanol is unique due to its specific structural features and reactivity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

生物活性

(3-Methylisoxazol-5-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms, with the molecular formula and a molecular weight of approximately 113.11 g/mol. The compound features a methyl group at position 3 and a hydroxymethyl group at position 5 of the isoxazole ring, which contributes to its unique chemical properties.

Case Studies and Research Findings

-

Proteomic Applications :

- This compound has been utilized in proteomic studies for labeling and enrichment strategies. This allows researchers to isolate proteins of interest through click chemistry, facilitating the analysis of low-abundance proteins in biological samples.

-

Synthesis and Derivative Exploration :

- Various synthesis methods have been developed for this compound, emphasizing sustainable practices while maintaining high yields. The compound serves as a precursor for synthesizing more complex molecules with specific biological applications.

-

Comparative Analysis :

- A comparison with structurally similar compounds reveals that this compound possesses unique properties that may lead to distinct biological activities. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl at position 3 on isoxazole | Potentially unique pharmacological profile |

| (5-Methylisoxazol-3-yl)methanol | Methyl at position 5 on isoxazole | Different interaction dynamics |

| General Isoxazole Derivatives | Varying substitutions on the ring | Diverse biological activities |

This table illustrates the potential uniqueness of this compound within its class.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with specific molecular targets could mediate various biological effects. The structural features of the compound enable it to engage with biological molecules, potentially influencing pathways involved in disease processes.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In vitro and in vivo studies : To assess the efficacy and safety profile of this compound across different biological systems.

- Mechanistic studies : To better understand how this compound interacts at the molecular level with target proteins or pathways.

- Development of derivatives : Exploring modifications to enhance its pharmacological properties could lead to novel therapeutic agents.

特性

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSDWHRZVRCPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445264 | |

| Record name | (3-methylisoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-89-3 | |

| Record name | (3-Methylisoxazol-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methylisoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。